4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate is an organic compound that belongs to the anthraquinone family This compound is characterized by the presence of a hydroxy group and two keto groups on the anthracene ring, along with a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate typically involves the reaction of 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene with benzoic acid or its derivatives. One common method is the esterification reaction, where 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto groups can be reduced to form hydroxyanthracene derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups on the anthracene ring play a crucial role in its reactivity. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, the benzoate ester group can undergo hydrolysis, releasing benzoic acid, which has antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde
Uniqueness
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoate ester groups allows for diverse chemical modifications and applications .
Properties
CAS No. |
64391-28-2 |
---|---|
Molecular Formula |
C21H12O5 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(4-hydroxy-9,10-dioxoanthracen-2-yl) benzoate |
InChI |
InChI=1S/C21H12O5/c22-17-11-13(26-21(25)12-6-2-1-3-7-12)10-16-18(17)20(24)15-9-5-4-8-14(15)19(16)23/h1-11,22H |
InChI Key |
ICMMWCGXBCIIKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.